molecular formula C7H8ClN3O B2732832 6-chloro-N,N-dimethylpyridazine-3-carboxamide CAS No. 1183315-30-1

6-chloro-N,N-dimethylpyridazine-3-carboxamide

Cat. No.: B2732832
CAS No.: 1183315-30-1
M. Wt: 185.61
InChI Key: GWMVZQMITYLUFP-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is a pyridazine derivative, characterized by the presence of a chloro group at the 6th position and a carboxamide group at the 3rd position, with N,N-dimethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-chloropyridazine with dimethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 6-chloro-N,N-dimethylpyridazine-3-carboxamide often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-N,N-dimethylpyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridazine
  • N,N-dimethylpyridazine-3-carboxamide
  • 6-chloro-N-methylpyridazine-3-carboxamide

Uniqueness

6-chloro-N,N-dimethylpyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

6-chloro-N,N-dimethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMVZQMITYLUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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